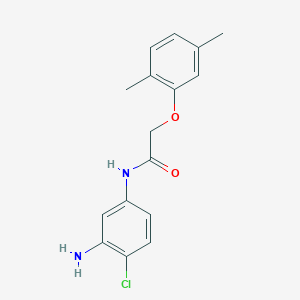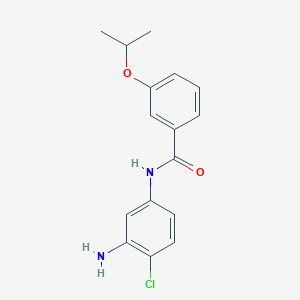
N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide
Vue d'ensemble
Description
“N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide” is a compound that likely contains an amide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), and an isopropoxy group (an isopropyl group bound through an oxygen atom). It’s part of a class of compounds known as aromatic amides .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, a general method for preparing similar compounds involves reacting an appropriate amine with an acyl chloride in the presence of a base .Applications De Recherche Scientifique
1. Dopamine Receptor Ligand
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, has been identified as a high-affinity and selective ligand for the dopamine D(4) receptor. Structural modifications to this compound have shown variations in binding affinity for dopamine receptors, suggesting potential applications in studying dopamine-related functions and disorders (Perrone et al., 2000).
2. Human Adenovirus Inhibitor
Another similar compound, N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, have demonstrated potent inhibitory effects against human adenovirus (HAdV), suggesting its potential application in treating HAdV infections (Jimin Xu et al., 2020).
3. C-C Chemokine Receptor Antagonist
N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with benzamide functionality, is a potent antagonist of the C-C chemokine receptor 1 (CCR1). Its study involving tritium labeling highlights its potential in biochemical research and drug development (Hong et al., 2015).
4. X-ray and DFT-Calculated Structures
Research on structurally related compounds like 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been conducted to understand their molecular structure using X-ray diffraction techniques and density functional theory (DFT). This knowledge is crucial for the development of new materials and drugs (Șahin et al., 2011).
5. Anticancer Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has shown marked inhibition against various human cancer cell lines, displaying promising anticancer activity. This highlights its potential application in cancer research and therapy (Pei Huang et al., 2020).
6. Enzyme Inhibition
Compounds derived from a similar structure, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, have been synthesized and evaluated for their enzyme inhibition properties. This points towards potential applications in biochemistry and pharmaceutical research (Bekircan et al., 2015).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(2)21-13-5-3-4-11(8-13)16(20)19-12-6-7-14(17)15(18)9-12/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRYCSXNDGPERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-3-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)


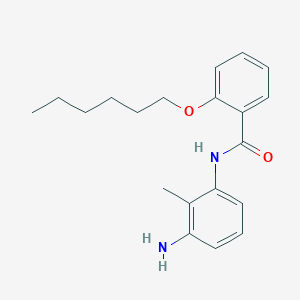
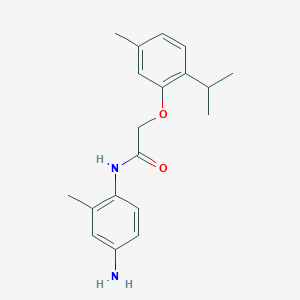
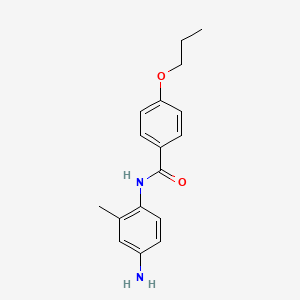
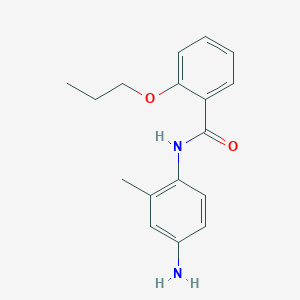
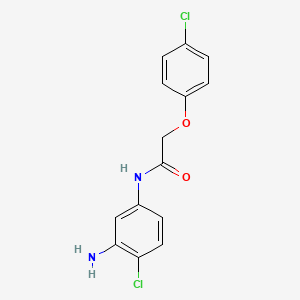
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)
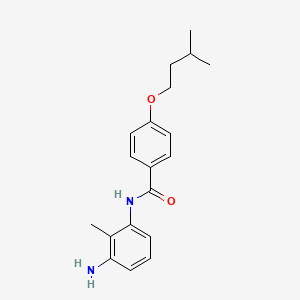
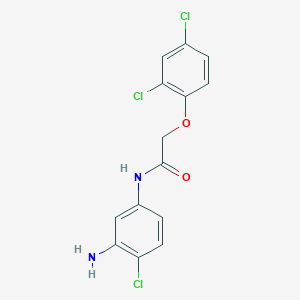
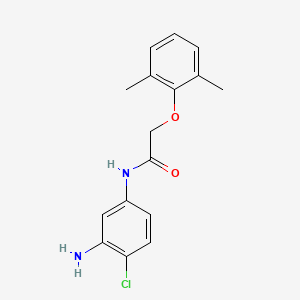
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)
